SMN-C3

SMN2 splicing potency EC50

SMN-C3 is a non-interchangeable SMN2 splicing modulator with 7.7-fold lower potency (EC50=122.1 nM) than clinically approved risdiplam. This reduced potency widens the experimental window for dose-response studies, minimizing concentration-dependent off-target effects. As a direct RNA-binding ligand targeting the AGGAAG motif on exon 7, it enables SAR studies of RNA-small molecule recognition. Validated in the Δ7 mouse model: extends median survival from 18 to 28 days at 0.3 mg/kg/day; ~90% long-term survival at 1–3 mg/kg/day. Ideal benchmark for preclinical SMA programs.

Molecular Formula C24H28N6O
Molecular Weight 416.5 g/mol
CAS No. 1449597-34-5
Cat. No. B610888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMN-C3
CAS1449597-34-5
SynonymsSMN-C3;  SMN C3;  SMNC3
Molecular FormulaC24H28N6O
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)C2=CN3C(=O)C=C(N=C3C(=C2)C)C4=NN5C=C(N=C(C5=C4)C)C
InChIInChI=1S/C24H28N6O/c1-5-28-8-6-18(7-9-28)19-10-15(2)24-26-20(12-23(31)29(24)14-19)21-11-22-17(4)25-16(3)13-30(22)27-21/h10-14,18H,5-9H2,1-4H3
InChIKeyZACWYYKZMLGOTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SMN-C3 (CAS 1449597-34-5): Orally Active SMN2 Splicing Modulator for SMA Research Procurement


SMN-C3 (CAS 1449597-34-5) is an orally bioavailable, small-molecule modulator of survival motor neuron 2 (SMN2) pre-mRNA splicing [1]. It belongs to a class of compounds designed to increase production of full-length SMN protein from the SMN2 gene, compensating for the loss of functional SMN1 in spinal muscular atrophy (SMA) [2]. SMN-C3 functions as a selective RNA-binding ligand that directly engages the SMN2 pre-mRNA, promoting exon 7 inclusion [3].

Why SMN-C3 Cannot Be Substituted with Other SMN2 Splicing Modulators: Key Differentiators


Within the SMN2 splicing modulator class, compounds exhibit divergent potency, selectivity, and in vivo efficacy profiles that preclude generic substitution. SMN-C3 is a close analog of the clinically approved agent risdiplam (RG7916), yet it demonstrates a distinct pharmacological signature [1]. Critically, SMN-C3 shows a 7.7-fold lower potency for full-length SMN2 induction (EC50 = 122.1 nM) compared to risdiplam (EC50 = 15.8 nM), accompanied by a substantially altered off-target splicing signature [2]. These quantitative differences directly impact experimental design, dosing regimens, and result interpretation, making SMN-C3 a non-interchangeable tool compound for mechanistic studies and preclinical development.

SMN-C3 Quantitative Differentiation Guide: Head-to-Head Data Against Risdiplam and Other Analogs


SMN-C3 Exhibits 7.7-Fold Lower Potency for FL-SMN2 Inclusion Versus Risdiplam

In a direct head-to-head comparison using the same cellular assay system, SMN-C3 demonstrated an EC50 of 122.1 nM (95% CI: 74.5–221.7 nM) for promoting full-length SMN2 (FL-SMN2) mRNA inclusion, while risdiplam exhibited an EC50 of 15.8 nM (95% CI: 8.81–32.8 nM) [1]. This represents a 7.7-fold difference in potency. The comparator risdiplam is a clinically approved SMN2 splicing modulator, and the data were generated in a mini-gene reporter assay that quantifies exon 7 inclusion.

SMN2 splicing potency EC50

SMN-C3 Demonstrates Distinct Off-Target Splicing Profile Compared to Risdiplam

Comparative transcriptome-wide analysis in SMA patient cells revealed that SMN-C3 and risdiplam induce compound-specific changes in off-target splicing events [1]. SMN-C3 treatment resulted in a unique set of differentially spliced exons, including a novel unannotated exon in the POMT2 gene and intron retention coupled with novel exon inclusion in the SNAP23 gene, which were not observed with risdiplam treatment [2]. While both compounds affect SMN2 exon 7, their off-target splicing fingerprints are non-overlapping, with risdiplam targeting distinct exons in genes such as FOXM1 [3]. The quantitative selectivity index (EC50 for off-target FOXM1b / EC50 for FL-SMN2) was 8 for SMN-C3 and also 8 for risdiplam, but the absolute EC50 values for these off-target events differ markedly, reflecting divergent biological effects [1].

off-target splicing selectivity transcriptomics

SMN-C3 Extends Median Survival in Δ7 SMA Mice by 10 Days at Low Dose, Achieving ~90% Long-Term Survival at Higher Doses

In the severe Δ7 mouse model of SMA, daily oral administration of SMN-C3 produced dose-dependent improvements in survival and motor function [1]. At a low dose of 0.3 mg/kg/day, SMN-C3 extended median survival from 18 days (vehicle control) to 28 days [2]. At higher doses (1 and 3 mg/kg/day), approximately 90% of animals survived beyond postnatal day 65, the study endpoint, compared to 0% survival in vehicle-treated controls [2]. By comparison, risdiplam (3 mg/kg/day) in the same model extended median survival to ~28 days in some studies, though survival rates and dosing paradigms vary across publications [3]. SMN-C3 also normalized motor behavior, with treated mice exhibiting righting reflex times and locomotor activity comparable to heterozygous controls [1].

Δ7 mice survival in vivo efficacy

SMN-C3 Acts as a Direct RNA-Binding Ligand, Mechanistically Distinct from Some Early-Generation Splicing Modulators

Chemical proteomic and genomic studies have established that SMN-C3 (and its close analog SMN-C2) functions as a selective RNA-binding ligand that directly engages the AGGAAG motif on exon 7 of the SMN2 pre-mRNA [1]. This binding event induces a conformational change in 2-3 unpaired nucleotides at the intron 6-exon 7 junction, creating a novel binding surface that increases the affinity of splicing regulatory proteins FUBP1 and KHSRP for the SMN2 pre-mRNA complex [1]. This mechanism differs fundamentally from some earlier SMN2 splicing modulators (e.g., LMI070/branaplam) that primarily act by stabilizing U1 snRNP recruitment to the 5' splice site [2]. The direct RNA-binding property of SMN-C3 provides a well-defined molecular interaction for structure-activity relationship (SAR) studies.

RNA binding mechanism of action FUBP1/KHSRP

Optimal Scientific and Industrial Use Cases for SMN-C3 Based on Quantitative Differentiation Data


Preclinical SMA Research Requiring a Less Potent, Well-Characterized SMN2 Splicing Modulator

Researchers seeking an SMN2 splicing modulator with reduced potency (EC50 = 122.1 nM) to minimize concentration-dependent off-target effects in sensitive assays can utilize SMN-C3. Its 7.7-fold lower potency compared to risdiplam provides a broader experimental window for dose-response studies and reduces the likelihood of hitting off-target splicing events that occur at higher compound concentrations. The defined RNA-binding mechanism also makes SMN-C3 suitable for SAR studies exploring the AGGAAG binding motif [1].

Mechanistic Studies of SMN2 Pre-mRNA Splicing Regulation via RNA-Binding Ligands

SMN-C3 serves as a prototypical RNA-binding ligand for investigating the molecular details of SMN2 alternative splicing. Its direct interaction with the AGGAAG motif on exon 7 and subsequent enhancement of FUBP1/KHSRP recruitment provides a tractable system for studying RNA-small molecule recognition, protein-RNA complex assembly, and conformational dynamics of pre-mRNA [2]. This application is particularly valuable in academic and biopharmaceutical settings focused on RNA-targeted drug discovery.

In Vivo Proof-of-Concept Studies in Δ7 SMA Mouse Model with Validated Positive Control

SMN-C3 is an ideal positive control compound for evaluating novel SMA therapeutics in the Δ7 mouse model. Its well-documented ability to extend median survival from 18 to 28 days at low dose (0.3 mg/kg/day) and achieve ~90% long-term survival at 1-3 mg/kg/day provides a reliable benchmark for assessing new chemical entities. Researchers can use SMN-C3 to validate experimental protocols, ensure assay sensitivity, and benchmark efficacy of candidate compounds [3].

Selectivity Profiling and Off-Target Splicing Analysis in SMA Patient-Derived Cells

Investigators studying the transcriptome-wide consequences of SMN2 splicing modulation can employ SMN-C3 as a tool to define compound-specific off-target splicing signatures. Its distinct pattern of novel exon inclusion (POMT2, SNAP23) compared to risdiplam (FOXM1) allows for comparative analysis of splicing modulator selectivity and the biological impact of specific off-target events. This application is directly relevant to drug safety assessment and the development of next-generation splicing modulators with improved selectivity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMN-C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.